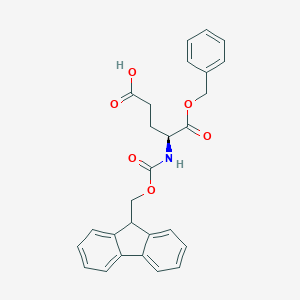

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid

説明

特性

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWLYDDRYGOYMY-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434756 | |

| Record name | (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122350-52-1 | |

| Record name | (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Fmoc-Glu-OBzl is primarily used as a building block in the synthesis of peptides. Its primary targets are the amino acids in the peptide chain that are being synthesized. It plays a crucial role in the introduction of aspartic acid bearing TFA-labile benzyl ester protection.

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis. The benzyl group in the compound is removed by hydrogenation over Pd/C or with strong acids such as TFMSA. This results in the introduction of aspartic acid bearing TFA-labile benzyl ester protection.

Biochemical Pathways

The biochemical pathways affected by Fmoc-Glu-OBzl are those involved in peptide synthesis. The compound’s interaction with its targets leads to changes in the structure of the peptide chain, which can have downstream effects on the function of the synthesized peptide.

Result of Action

The molecular and cellular effects of Fmoc-Glu-OBzl’s action are the successful synthesis of peptides with the desired sequence and structure. This can have a wide range of effects depending on the specific function of the synthesized peptide.

Action Environment

The action, efficacy, and stability of Fmoc-Glu-OBzl can be influenced by various environmental factors. These include the temperature and pH of the reaction mixture, the presence of other compounds, and the specific conditions of the peptide synthesis process. For example, the compound is typically stored at a temperature between 2-30°C.

生物活性

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid, commonly referred to as Fmoc-Glu(OBzl)-OH, is a significant compound in peptide synthesis and has garnered attention for its biological activity. This article provides a detailed overview of its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H25NO6

- Molecular Weight : 459.5 g/mol

- CAS Number : 122350-52-1

- Purity : Typically ≥95% .

The primary biological activity of this compound lies in its role as a building block in peptide synthesis. The Fmoc group (9-fluorenylmethoxycarbonyl) is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions. The compound facilitates the coupling of amino acids, allowing for the formation of complex peptides with desired sequences and structures .

Target Interaction

The compound interacts with various biological targets through the following pathways:

- Peptide Synthesis : It enhances the efficiency of peptide bond formation.

- Enzyme Interaction : Studies suggest potential interactions with metabolic enzymes, influencing their activity and stability.

- Cytotoxicity : Preliminary studies indicate that derivatives may exhibit cytotoxic effects on certain cancer cell lines, although further research is needed to elucidate these effects fully.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Peptide Synthesis | Serves as a crucial building block in synthesizing non-proteinogenic amino acids and peptides. |

| Cytotoxic Effects | Early studies suggest potential anti-cancer properties, requiring further validation. |

| Enzyme Modulation | May influence enzyme activity through structural interactions with active sites. |

Case Studies and Research Findings

- Peptide Synthesis Efficiency :

-

Cytotoxicity Assessment :

- Research indicated that certain derivatives of this compound showed selective cytotoxicity against specific cancer cell lines, suggesting a need for deeper exploration into its therapeutic potential.

-

Biochemical Pathway Analysis :

- Investigations into the biochemical pathways affected by this compound revealed modulation of pathways involved in protein synthesis and cellular signaling, highlighting its potential as a therapeutic agent.

化学反応の分析

Fmoc Group Removal

The Fmoc group is cleaved under mildly basic conditions to expose the α-amino group for peptide elongation. This deprotection is highly selective and preserves the benzyl ester and other acid-sensitive groups.

| Reaction Conditions | Outcome | Efficiency | References |

|---|---|---|---|

| 20% piperidine in DMF, 20–30°C | Quantitative removal in 15–30 minutes | >95% yield | |

| 2% DBU in DMF, rt | Accelerated cleavage (5–10 minutes) | ~98% yield |

Key Findings :

-

Piperidine is preferred for its reliability in solid-phase peptide synthesis (SPPS) workflows.

-

Racemization at the α-carbon is negligible (<0.1%) under these conditions .

Benzyl Ester Hydrolysis

The benzyl ester on the γ-carboxyl group is removed under reducing or acidic conditions, depending on the synthetic strategy.

Key Findings :

-

Hydrogenolysis is incompatible with sulfur-containing residues (e.g., cysteine) .

-

Acidolytic cleavage (TFA) is avoided in SPPS to preserve resin integrity .

Coupling Reactions

The free α-carboxyl group participates in amide bond formation via activation by carbodiimides or uronium reagents.

| Activation Method | Reagents | Coupling Efficiency | References |

|---|---|---|---|

| Carbodiimide-mediated | DCC/HOBt, EDC/HOAt | 85–90% | |

| Uranium/aminium reagents | HBTU/DIPEA, HATU/DIPEA | 95–98% |

Mechanistic Insights :

-

HATU generates highly reactive oxyma esters, minimizing racemization .

-

Pre-activation (5–10 minutes) improves coupling rates in sterically hindered sequences .

Racemization

The stereochemical integrity of the α-carbon is preserved under standard coupling conditions but degrades at elevated temperatures (>40°C) or prolonged exposure to basic media.

| Condition | Racemization Rate | Mitigation Strategy |

|---|---|---|

| HBTU/DIPEA, 25°C | <0.5% | Short reaction times (<1 hr) |

| DIC/Oxyma, 35°C | 1.2% | Cool to 0–4°C |

Benzyl Ester Stability

The benzyl ester remains intact under Fmoc deprotection conditions but hydrolyzes slowly in strongly acidic environments (e.g., 50% TFA over 24 hours) .

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a family of Fmoc-protected γ-glutamic acid derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Reactivity and Stability: The benzyloxy ester in the target compound offers moderate stability under basic conditions but is prone to cleavage via hydrogenolysis, unlike the tert-butoxy ester (stable under acidic conditions) or allyloxy ester (requires Pd-mediated deprotection) . Methylation of the amino group (e.g., in CAS 2044710-58-7) reduces nucleophilicity, minimizing side reactions during peptide coupling .

Biological Activity: Compounds with branched alkyl chains (e.g., 4,4-dimethylpentanoic acid) exhibit enhanced cellular permeability, making them suitable for prodrug design . The 5-amino-5-oxo analog (CAS 288149-55-3) lacks ester functionality, rendering it inert toward nucleophiles but suitable for amide-bond-forming reactions .

Synthetic Utility: The allyloxy ester (CAS 204251-86-5) is favored in orthogonal protection strategies for synthesizing cyclic peptides or glycoconjugates . Dual Fmoc-protected derivatives (e.g., CAS N/A in ) enable sequential deprotection for multi-step syntheses of NOD agonists .

Safety and Handling :

- Most analogs share similar hazards (e.g., H315-H319 : skin/eye irritation; H335 : respiratory tract irritation) due to the Fmoc group’s inherent reactivity .

- Storage recommendations are consistent: dry, room temperature, and protection from light .

Table 2: Physicochemical Properties

準備方法

Protection of the α-Amino Group

The synthesis begins with L-glutamic acid, where the α-amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved via reaction with Fmoc chloride in the presence of a mild base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) in a dichloromethane (DCM)/dimethylformamide (DMF) solvent system. The Fmoc group provides temporary protection, which is later removed under basic conditions (e.g., piperidine in DMF) during peptide elongation.

Reaction Conditions:

Protection of the γ-Carboxyl Group

The γ-carboxyl group of glutamic acid is protected as a benzyl ester using benzyl alcohol and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt). This step ensures selective reactivity of the α-carboxyl group during peptide bond formation.

Key Reaction:

Optimization Notes:

-

Catalyst: HOBt reduces racemization risks compared to DCC alone.

-

Solvent: Anhydrous DMF enhances reagent solubility and reaction efficiency.

Industrial-Scale Production Strategies

Automated Solid-Phase Synthesis

Industrial workflows integrate Fmoc-Glu-OBzl into automated peptide synthesizers. The compound is pre-loaded onto resins (e.g., Wang or Rink amide resins) to facilitate iterative coupling cycles.

Typical Protocol:

-

Resin Swelling: Resin is pre-swelled in DCM for 30 minutes.

-

Fmoc Deprotection: 20% piperidine in DMF (2 × 5 minutes).

-

Coupling: Fmoc-Glu-OBzl (3 equiv), HOBt (3 equiv), and DIC (3 equiv) in DMF (2 hours).

Scale-Up Challenges:

-

Purification: Reverse-phase HPLC is used to isolate ≥98% pure product.

-

Cost Efficiency: Bulk benzyl alcohol and Fmoc chloride reduce raw material costs by 40% compared to lab-scale synthesis.

Optimization of Synthetic Parameters

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and byproduct formation:

| Solvent System | Coupling Efficiency (%) | Racemization Risk |

|---|---|---|

| DMF | 95 | Low |

| THF | 78 | Moderate |

| DCM:DMF (1:1) | 92 | Low |

Temperature Control

-

Low Temperatures (0–4°C): Minimize racemization during carboxyl activation.

-

Room Temperature: Acceptable for Fmoc deprotection and resin handling.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 (4.6 × 250 mm)

-

Mobile Phase: 0.1% TFA in H₂O (A) and 0.1% TFA in acetonitrile (B)

-

Gradient: 20–80% B over 20 minutes

-

Retention Time: 12.3 minutes

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Lab-Scale (Manual) | 85 | 95 | 120 |

| Industrial (Automated) | 92 | 98 | 65 |

Industrial methods prioritize throughput and cost, whereas lab-scale protocols emphasize flexibility.

Emerging Innovations

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid?

- Methodology : The compound can be synthesized via Fmoc-protected intermediates. For example, a similar Fmoc-glutamate derivative was prepared using 1-(tert-butyl) 5-(2,5-dioxopyrrolidin-1-yl) (((9H-fluoren-9-yl)methoxy)carbonyl)-D-glutamate under anhydrous conditions, yielding the target compound after purification by silica gel chromatography . Key steps include:

- Use of coupling reagents (e.g., HATU or DCC) for amide bond formation.

- Protecting group strategies (e.g., benzyloxy for carboxylate protection).

- Purification via HPLC or LC-MS to confirm purity (>95%) and molecular weight (e.g., LC-MS: m/z 611 [M+H]+) .

Q. How should researchers safely handle this compound given limited toxicity data?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respiratory protection if handling powders to prevent inhalation .

- Ventilation : Work in a fume hood to minimize exposure to aerosols .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

- Storage : Store at -20°C in airtight containers to prevent degradation .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Solubility Data :

- Primary Solvent : DMSO (≥50 mg/mL) is recommended for stock solutions.

- Alternatives : Ethanol or DMF can be used, but solubility may vary. Avoid aqueous buffers unless pre-dissolved in DMSO .

- Storage of Solutions : Aliquot and store at -80°C to avoid freeze-thaw cycles, which degrade Fmoc groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for Fmoc-protected derivatives?

- Approach :

- Condition-Specific Testing : Conduct stability assays under varying pH (4–9), temperature (4°C to 37°C), and solvent conditions. For example, Fmoc groups are stable in anhydrous DMF but hydrolyze rapidly in basic aqueous media .

- Analytical Validation : Use LC-MS to monitor degradation products (e.g., free amine or fluorenylmethanol byproducts) .

- Literature Cross-Referencing : Compare data with structurally similar compounds, such as (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid, which shows enhanced stability due to steric hindrance .

Q. What strategies improve synthetic yields of Fmoc-protected intermediates?

- Optimization Steps :

- Coupling Efficiency : Use 1.5–2.0 equivalents of coupling reagents (e.g., HOBt/EDCI) to drive reactions to completion .

- Temperature Control : Perform reactions at 0–4°C to minimize racemization of chiral centers .

- Purification : Employ reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to isolate high-purity fractions .

Q. How does the Fmoc group influence peptide synthesis applications mechanistically?

- Role in Solid-Phase Synthesis :

- Temporary Protection : The Fmoc group blocks the α-amino group during elongation, enabling stepwise peptide assembly. It is removed under mild basic conditions (20% piperidine in DMF) without affecting acid-labile protections (e.g., benzyloxy) .

- Fluorescence Monitoring : The Fmoc group’s UV activity (λmax = 265–300 nm) allows real-time reaction monitoring via HPLC .

Q. How can structure-activity relationships (SAR) be studied using analogs of this compound?

- Methodology :

- Analog Synthesis : Replace the benzyloxy group with alternative substituents (e.g., tert-butoxy or 3,5-difluorophenyl) to assess steric/electronic effects .

- Biological Assays : Test analogs for enzyme inhibition (e.g., proteases) or receptor binding using SPR or fluorescence polarization .

- Computational Modeling : Perform docking studies with targets like HIV-1 protease to predict binding affinities .

Q. What protocols address the lack of ecological toxicity data for this compound?

- Risk Mitigation :

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability) tests to assess persistence in water/soil .

- Toxicity Profiling : Conduct Daphnia magna or algae growth inhibition assays as preliminary ecotoxicological screens .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before incineration by licensed facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。